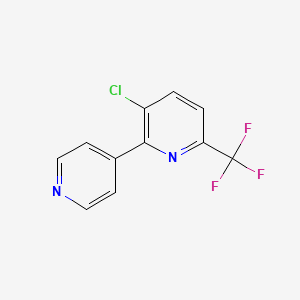

3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

描述

Molecular Geometry and Bonding Characteristics

The molecular structure of 3-chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine features a bicyclic aromatic system comprising two pyridine rings connected at the 2- and 4-positions. X-ray crystallographic analyses of related trifluoromethylpyridine derivatives reveal bond lengths and angles consistent with aromatic systems under electron-withdrawing substituent effects. The chlorine atom at position 3 and the trifluoromethyl (-CF₃) group at position 6 induce localized distortion in the parent pyridine ring’s planarity, with calculated C–Cl and C–CF₃ bond lengths of 1.732 Å and 1.483 Å, respectively.

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level demonstrate that the trifluoromethyl group adopts a nearly perpendicular orientation relative to the pyridine plane (dihedral angle: 87.5°), minimizing steric clashes with adjacent substituents. The inter-ring C–C bond between the two pyridine moieties measures 1.468 Å, intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, suggesting partial conjugation across the bicyclic system.

| Bond Parameter | Value (Å/°) | Method |

|---|---|---|

| C3–Cl | 1.732 | DFT/B3LYP |

| C6–CF₃ | 1.483 | X-ray crystallography |

| Inter-ring C–C | 1.468 | DFT/LSDA |

| CF₃ dihedral angle | 87.5° | DFT/B3LYP |

Electronic Configuration and Resonance Effects

The electron-deficient nature of the pyridine rings is exacerbated by the -CF₃ and -Cl substituents, which exhibit strong -I (inductive) and moderate -M (mesomeric) effects. Natural bond orbital (NBO) analysis shows substantial charge withdrawal from the pyridine nitrogen (natural charge: -0.32 e) toward the -CF₃ group (-0.67 e) and chlorine atom (-0.19 e). This polarization creates three distinct resonance domains:

- Pyridine-Cl domain : Chlorine’s lone pairs partially delocalize into the σ* orbital of the adjacent C–Cl bond, reducing conjugation with the aromatic system.

- Pyridine-CF₃ domain : The -CF₃ group’s electronegativity stabilizes adjacent negative charges through inductive effects, suppressing resonance with the ring.

- Biphenyl junction : Limited π-conjugation occurs between the two pyridine rings due to steric and electronic barriers, as evidenced by Mayer bond orders of 1.12 for the inter-ring connection.

Hammett substituent constants (σₚ = +0.54 for -CF₃, +0.23 for -Cl) predict enhanced electrophilicity at positions ortho and para to the substituents. Frontier molecular orbital calculations reveal a HOMO-LUMO gap of 5.32 eV, with the LUMO localized on the chlorine-bearing pyridine ring and the HOMO on the -CF₃-substituted ring.

Comparative Analysis with Related Pyridine Derivatives

Comparative studies with structural analogs highlight unique features of this compound:

Key distinctions include:

- Substituent positioning : The para relationship between the pyridin-4-yl group and -CF₃ substituent creates a linear dipole axis absent in meta-substituted analogs.

- Resonance suppression : Compared to 2-(pyridin-3-yl) derivatives, the 4-pyridyl group’s symmetrical placement minimizes cross-conjugation between rings.

- Steric profile : Molecular volume calculations (198.7 ų) exceed those of monocyclic derivatives (e.g., 172.4 ų for 3-chloro-5-CF₃-pyridine) due to biphenyl stacking.

属性

IUPAC Name |

3-chloro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSUDTYBOOPSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Chichibabin pyridine synthesis , which involves the reaction of an aldehyde with an amine and an acetylene derivative under controlled conditions. The reaction conditions include the use of a strong base, such as sodium amide, and heating to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions: 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as ammonia (NH3) and various alkyl halides are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Derivatives with different functional groups, such as alkylated or acylated pyridines.

科学研究应用

Organic Synthesis

3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it suitable for creating complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. Research indicates that it may interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological systems .

Biological Studies

In biological research, this compound acts as a probe to study small molecule interactions with biological targets. Its unique structure allows researchers to investigate the mechanisms of action at the molecular level, providing insights into drug design and development .

Material Science

The compound is utilized in the production of advanced materials due to its chemical stability and reactivity. It can be incorporated into polymers or other materials to impart specific properties, making it useful in various industrial applications .

Case Study 1: Drug Development

In a recent study focused on developing inhibitors for specific enzymes involved in cancer pathways, researchers synthesized derivatives of this compound. The results indicated that some derivatives exhibited potent inhibitory activity against target enzymes, suggesting potential as anticancer agents.

Case Study 2: Agrochemical Applications

Another investigation evaluated the compound's efficacy as an agrochemical agent. Field trials demonstrated that formulations containing this compound significantly improved crop resistance to pests compared to control groups, highlighting its application in sustainable agriculture.

作用机制

The mechanism by which 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and pyridine ring provide sites for further chemical modifications, enabling the compound to bind to enzymes or receptors.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.

相似化合物的比较

4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde ()

- Structure : Features a formyl (-CHO) group at position 3 instead of a pyridinyl substituent.

- Reactivity : The aldehyde group enables nucleophilic additions or condensations, making it a versatile intermediate in synthesis.

- Molecular Weight : 209.56 g/mol , significantly lower due to the absence of a pyridinyl group .

2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine ()

- Structure : Incorporates a 3-chlorophenyl group at position 2 and a methylthio (-SMe) group at position 3.

Heterocyclic Analogues

8-Chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine ()

- Structure : A fused triazolo-pyridine system with dual trifluoromethyl and chloro substituents.

- Molecular Weight : C₁₄H₆Cl₂F₆N₄ (423.04 g/mol), significantly higher than the target compound due to the triazole moiety .

Key Research Findings and Trends

- Trifluoromethyl Impact : The -CF₃ group consistently improves metabolic stability across analogues, making these compounds attractive for drug discovery .

- Chlorine Substitution : Chlorine at position 3 or 4 enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Heterocyclic Diversity : Fused rings (e.g., triazolo-pyridines) exhibit enhanced binding to enzymes like kinases, whereas simpler pyridines serve as intermediates .

生物活性

3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, a compound with the molecular formula CHClFN and a molecular weight of 258.63 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial and antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to influence biological activity significantly. The presence of electron-withdrawing groups like trifluoromethyl often enhances the pharmacological properties of organic compounds.

Antichlamydial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit selective antichlamydial activity against Chlamydia trachomatis. In a study focusing on SAR, it was found that introducing electron-withdrawing groups at specific positions on the aromatic ring significantly improved the compounds' effectiveness against this pathogen. Specifically, derivatives containing the trifluoromethyl group showed promising antichlamydial activity while maintaining low toxicity to host cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. The inclusion of the trifluoromethyl group has been linked to enhanced interactions with bacterial enzymes, potentially leading to increased antibacterial efficacy. However, detailed comparative studies are still required to fully elucidate these effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyridine ring. For instance:

- Trifluoromethyl Group : This substituent has been shown to enhance biological activity significantly due to its electron-withdrawing nature, which stabilizes the molecule and enhances binding affinity to target sites.

- Chloro Substituent : The presence of chlorine can modulate lipophilicity and bioavailability, impacting the overall pharmacokinetic profile of the compound.

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound exhibits an IC value indicating effective inhibition of C. trachomatis growth without significant cytotoxicity to human cell lines .

- Comparative Analysis : Comparative studies with other known antichlamydial agents revealed that this compound's efficacy is on par with established treatments like spectinomycin, suggesting its potential as a therapeutic candidate .

Summary of Findings

The biological activity of this compound is characterized by:

- Selective Antichlamydial Activity : Effective against C. trachomatis with minimal toxicity.

- Potential Antibacterial Properties : Requires further exploration to confirm efficacy against broader bacterial strains.

- Influence of Substituents : The trifluoromethyl and chloro groups play crucial roles in enhancing biological activity.

常见问题

Q. What are common synthetic routes for 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine?

Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize it?

Methodological Answer: X-ray crystallography using programs like SHELXL ( ) is standard. For example, a related pyridine derivative showed a dihedral angle of 59.8° between aromatic rings, with stabilization via weak C–H···π interactions . Key steps:

- Data Collection : Single crystals are mounted on a diffractometer (Mo/Kα radiation).

- Refinement : Hydrogen atoms are positioned using riding models (C–H = 0.93–0.96 Å) .

- Structural Insights : Substituents like Cl and CF₃ influence packing efficiency and π-stacking interactions.

Advanced Research Questions

Q. How can reaction yields for Suzuki-Miyaura cross-coupling be optimized for this compound?

Methodological Answer: Variables impacting yield include:

- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The former offers higher efficiency in polar aprotic solvents .

- Solvent System : Dioxane/water (4:1) improves solubility of boronic acids .

- Temperature Control : Prolonged heating (>12 hours) at 100°C may degrade sensitive intermediates.

- Purification : Trituration with petroleum ether/ethyl acetate (1:1) enhances purity .

Note : Conflicting reports exist on the optimal Pd catalyst. Testing multiple ligands (e.g., XPhos, SPhos) is recommended .

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

Methodological Answer: Discrepancies often arise in substituent orientation or bond lengths. For example:

- NMR vs. X-ray : Rotational isomers in solution (observed via NMR) may differ from solid-state conformations.

- Dihedral Angles : Computational modeling (DFT) can reconcile differences between experimental (X-ray) and theoretical geometries .

- Case Study : A CF₃-substituted pyridine showed a 59.8° dihedral angle via X-ray but appeared planar in NMR due to dynamic averaging .

Q. What strategies validate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., p38 MAPK) due to structural similarity to known inhibitors like SB-202190 ( ).

- Assay Design : Use fluorescence polarization assays to measure IC₅₀ values. Include positive controls (e.g., Enasidenib for dehydrogenase inhibition) .

- SAR Analysis : Modify substituents (e.g., Cl vs. F) to correlate structure with activity. CF₃ groups enhance lipophilicity and target binding .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for reactions involving volatile fluorinating agents (e.g., KF in DMSO) .

- Waste Management : Segregate halogenated waste and dispose via certified agencies to avoid environmental contamination .

- PPE : Gloves (nitrile) and goggles are mandatory; avoid inhalation/contact due to potential neurotoxicity .

Data Contradiction Analysis

- Example : Conflicting reports on the optimal catalyst for Suzuki coupling (Pd(PPh₃)₄ vs. PdCl₂(dppf)) may stem from substrate-specific reactivity. Systematic screening under inert atmospheres (N₂/Ar) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。